molecular formula C6H8BNO2 B151050 2-Aminophenylboronic acid CAS No. 5570-18-3

2-Aminophenylboronic acid

Cat. No.: B151050
CAS No.: 5570-18-3
M. Wt: 136.95 g/mol
InChI Key: DIRRKLFMHQUJCM-UHFFFAOYSA-N
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Description

2-Aminophenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its unique properties and has found applications in various fields such as chemistry, biology, and medicine. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.

Mechanism of Action

Target of Action

2-Aminophenylboronic acid (2-APBA) is a versatile compound with a variety of targets. It is primarily used as a reactant in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors . The primary targets of 2-APBA are therefore selectins and glucose molecules.

Mode of Action

The mode of action of 2-APBA involves its interaction with its targets. It forms a dimeric unit that aggregates through intermolecular interactions to produce highly ordered molecular packing . This aggregation leads to enhanced emission, a phenomenon known as aggregation-induced enhanced emission (AIEE) . The 2-APBA dimer aggregates can reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds .

Biochemical Pathways

The biochemical pathways affected by 2-APBA are primarily related to its role as a reactant in the synthesis of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It also plays a role in the preparation of designed boronate ligands for glucose-selective holographic sensors . The exact biochemical pathways and their downstream effects are dependent on the specific reactions and targets involved.

Pharmacokinetics

It is known that 2-apba is highly emissive in the solid state , suggesting that its bioavailability may be influenced by its physical state

Result of Action

The result of 2-APBA’s action is the formation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It also results in the creation of designed boronate ligands for glucose-selective holographic sensors . At the molecular and cellular level, these actions can lead to changes in selectin activity and glucose sensing, respectively.

Action Environment

The action of 2-APBA can be influenced by environmental factors. For instance, the aggregation-induced enhanced emission (AIEE) phenomenon is dependent on the formation of highly ordered molecular packing , which can be influenced by factors such as temperature and solvent conditions. Furthermore, the stability of 2-APBA may be affected by environmental conditions, as it is known to be highly emissive in the solid state .

Biochemical Analysis

Biochemical Properties

2-APBA is known to interact with various enzymes and proteins. It is used as an enzyme inhibitor and is also used in boron neutron capture therapy for brain tumor groups . The nature of these interactions is largely due to the boronic acid group in the 2-APBA molecule, which can form reversible covalent bonds with biomolecules, contributing to its biochemical reactivity .

Cellular Effects

The effects of 2-APBA on cells are complex and multifaceted. It has been used in the development of biosensors for the detection of target glycoproteins, demonstrating its potential to interact with cellular processes

Molecular Mechanism

At the molecular level, 2-APBA exists in a dimeric form and exhibits aggregation-induced enhanced emission (AIEE). The underlying AIEE mechanism is that the 2-APBA dimeric units aggregate through intermolecular interactions to produce highly ordered molecular packing without the presence of π–π stacking interactions that would lead to aggregation-caused quenching . Furthermore, the 2-APBA dimer aggregates could reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds .

Temporal Effects in Laboratory Settings

It is known that 2-APBA is highly emissive in the solid state , suggesting that it may have stability over time

Metabolic Pathways

It is known that 2-APBA can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This suggests that 2-APBA may interact with various enzymes or cofactors in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the direct borylation of 2-aminophenyl halides using diboron reagents in the presence of a transition metal catalyst. This method offers high yields and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Aminophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Nitro-2-phenylboronic acid, nitroso-2-phenylboronic acid.

    Reduction: 2-Aminophenylborane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

2-Aminophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It also serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of sensors for detecting carbohydrates and other biomolecules due to its ability to form reversible covalent bonds with diols.

    Industry: this compound is used in the production of polymers and materials with unique properties, such as self-healing hydrogels.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Aminophenylboronic acid
  • 3-Aminophenylboronic acid

Properties

IUPAC Name

(2-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRRKLFMHQUJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901275
Record name NoName_370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5570-18-3
Record name B-(2-Aminophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5570-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A mixture of 2-nitrophenylboronic acid (2 g; 12 mmol) and 5% Pd/C (100 mg) in EtOH (100 ml) was hydrogenated at 1 bar until TLC indicated complete conversion of starting material. The reaction mixture was filtered through celite and the filtrate evaporated to dryness. The remanense was washed with hexane and filtered to give 900 mg of (55%) 2-aminophenylboronic acid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a three necked round bottom flask equipped with an addition funnel (and argon inlet), thermometer and septum is added phenylboronic acid (40.13 g, 0.33 moles). Acetic anhydride (400 ml) is charged through the septum via syringe. Using a stir bar the mixture is then stirred under argon until the temperature reaches 0° C. with external cooling (ice bath). Fuming nitric acid (25.01 g, 0.397 moles) is added slowly over the course of thirty minutes. The reaction is then allowed to stir an additional two hours at 0° C., before removing the ice bath and allowing the reaction to warm to room temperature. The reaction is poured into ice water (1 L) at which point it appears cloudy. After stirring overnight, however, it becomes homogeneous. The solution is paced on a rotary evaporator at 40° C. under a 5 mm vacuum. When the volume is reduced by about 50%, enough water is added to bring the volume back to 100%. This process is repeated twice more, before bringing the volume to about 300 ml on the rotary evaporator when a precipitate is noticed. Twenty hours are allowed for complete crystallization, and the solids (p-nitrobenzeneboronic acid, 3.66 g) are removed by filtration. Enough water is then added to the filtrate to bring the total volume to 800 mi. The volume is reduced once more under reduced pressure to about 150 ml when a precipitate begins to form. The solids (o-nitrophenylboronic acid, 48.04 g) are collected by filtration and dried in a vacuum oven. To a pressure vessel is added o-nitrophenylboronic acid (31.64 g), 10% palladium on carbon (6.3 g) and ethanol (100 ml). The vessel is shook at room temperature under 50 psi hydrogen on a PARR shaker. After four hours the catalyst is removed by filtration, and the filtrate taken to dryness under reduced pressure. The solids (o-aminophenylboronic acid, 24.4 g) are dried under vacuum for 18 hours.
Quantity
40.13 g
Type
reactant
Reaction Step One
Quantity
25.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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